molecular formula C13H19NO2 B310689 2-methoxy-N-(3-methylbutyl)benzamide

2-methoxy-N-(3-methylbutyl)benzamide

Cat. No.: B310689
M. Wt: 221.29 g/mol
InChI Key: WHBFNXXLHXQFRP-UHFFFAOYSA-N
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Description

2-Methoxy-N-(3-methylbutyl)benzamide is a benzamide derivative characterized by a methoxy group at the 2-position of the benzoyl ring and a branched 3-methylbutyl chain attached to the amide nitrogen. The molecular formula is estimated as C₁₃H₁₉NO₂ (molecular weight ≈ 221.3 g/mol). Benzamide derivatives are widely explored in medicinal chemistry for their bioactivity, often serving as kinase inhibitors, antiparasitics, or cardioprotective agents .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-methoxy-N-(3-methylbutyl)benzamide

InChI

InChI=1S/C13H19NO2/c1-10(2)8-9-14-13(15)11-6-4-5-7-12(11)16-3/h4-7,10H,8-9H2,1-3H3,(H,14,15)

InChI Key

WHBFNXXLHXQFRP-UHFFFAOYSA-N

SMILES

CC(C)CCNC(=O)C1=CC=CC=C1OC

Canonical SMILES

CC(C)CCNC(=O)C1=CC=CC=C1OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-methoxy-N-(3-methylbutyl)benzamide with structurally related benzamides:

Compound Name Molecular Formula Molecular Weight Benzamide Substituents N-Substituent logP* Key Properties Reference
This compound C₁₃H₁₉NO₂ 221.3 2-methoxy 3-methylbutyl ~3.5 Moderate lipophilicity -
2-Iodo-3-methyl-N-(3-methylbutyl)benzamide (19) C₁₃H₁₇INO 345.19 2-iodo, 3-methyl 3-methylbutyl - Higher steric bulk, potential halogen bonding
2-Methoxy-N-(6-methylbenzothiazol-2-yl)benzamide C₁₆H₁₄N₂O₂S 298.36 2-methoxy 6-methylbenzothiazol-2-yl 4.10 Enhanced rigidity, higher logP
2-Methoxy-N-(2-methyltetrazol-5-yl)benzamide C₁₀H₁₁N₅O₂ 257.23 2-methoxy 2-methyltetrazol-5-yl - Polar tetrazole group, potential hydrogen bonding
5-Chloro-2-methoxy-N-[2-(4-methoxy-3-methylaminothiocarbonylphenyl)ethyl]benzamide C₂₀H₂₃ClN₂O₄S 422.92 5-chloro, 2-methoxy Complex thiourea-ethyl - Cardioprotective activity

*logP values estimated via computational tools where experimental data are unavailable.

Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups (e.g., Iodo): Compound 19 () replaces the methoxy group with iodine, increasing molecular weight and steric bulk. Halogens like iodine may enhance binding affinity via hydrophobic interactions or halogen bonding . Heterocyclic N-Substituents: Derivatives with benzothiazole () or tetrazole () groups exhibit higher logP values (4.10 vs. ~3.5), suggesting improved membrane permeability but reduced aqueous solubility.

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